Cas no 1019518-07-0 (3-fluoro-N-(3-methylbutan-2-yl)aniline)

3-fluoro-N-(3-methylbutan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(1,2-dimethylpropyl)-3-fluoro-
- 3-fluoro-N-(3-methylbutan-2-yl)aniline
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- Inchi: 1S/C11H16FN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3
- InChI Key: LFFARENAVYFXOH-UHFFFAOYSA-N
- SMILES: C1(NC(C)C(C)C)=CC=CC(F)=C1
3-fluoro-N-(3-methylbutan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164954-0.1g |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 0.1g |
$640.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347991-50mg |
3-Fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 95% | 50mg |
¥13219 | 2023-02-27 | |
Ambeed | A1054111-1g |
3-Fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 95% | 1g |
$284.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347991-2.5g |
3-Fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 95% | 2.5g |
¥30844 | 2023-02-27 | |
Enamine | EN300-164954-5.0g |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 5g |
$2110.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347991-250mg |
3-Fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 95% | 250mg |
¥18090 | 2023-02-27 | |
Enamine | EN300-164954-2500mg |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 2500mg |
$529.0 | 2023-09-21 | ||
Enamine | EN300-164954-100mg |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 100mg |
$238.0 | 2023-09-21 | ||
Enamine | EN300-164954-10000mg |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 10000mg |
$1163.0 | 2023-09-21 | ||
Enamine | EN300-164954-50mg |
3-fluoro-N-(3-methylbutan-2-yl)aniline |
1019518-07-0 | 50mg |
$227.0 | 2023-09-21 |
3-fluoro-N-(3-methylbutan-2-yl)aniline Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 3-fluoro-N-(3-methylbutan-2-yl)aniline
3-Fluoro-N-(3-Methylbutan-2-Yl)Aniline: A Comprehensive Overview
The compound 3-fluoro-N-(3-methylbutan-2-yl)aniline, with the CAS number 1019518-07-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of aniline, a fundamental aromatic amine, with a fluorine atom at the meta position and an N-substituent derived from 3-methylbutan-2-yl group. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 3-fluoro-N-(3-methylbutan-2-yl)aniline in the development of advanced materials, particularly in the realm of organic electronics. The fluorine atom at the meta position plays a crucial role in modulating the electronic properties of the aromatic ring, enhancing its electron-withdrawing effects. This characteristic is highly desirable in applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where precise control over electron transport is essential.
The synthesis of 3-fluoro-N-(3-methylbutan-2-yl)aniline involves a multi-step process that typically begins with the fluorination of an aniline derivative. Researchers have explored various fluorination techniques, including electrophilic substitution and nucleophilic aromatic substitution, to achieve high yields and purity. The choice of substituent at the nitrogen atom is critical, as it influences both the solubility and reactivity of the compound. The 3-methylbutan-2-yl group, in particular, provides steric bulk that can stabilize certain intermediates during synthesis.
In terms of chemical stability, 3-fluoro-N-(3-methylbutan-2-yl)aniline exhibits remarkable resilience under a wide range of conditions. This stability is attributed to the electron-withdrawing effects of the fluorine atom, which reduces nucleophilic attack on the aromatic ring. However, under harsh oxidative conditions, such as those involving strong acids or bases, degradation products may form. Understanding these degradation pathways is crucial for optimizing storage conditions and ensuring long-term stability.
The application of 3-fluoro-N-(3-methylbutan-2-yl)aniline extends beyond electronics into areas such as catalysis and drug discovery. In catalysis, this compound has been investigated as a potential ligand for transition metal catalysts due to its ability to coordinate with metal centers while maintaining structural integrity. In drug discovery, its unique electronic properties make it a promising candidate for designing bioactive molecules with specific pharmacokinetic profiles.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 3-fluoro-N-(3-methylbutan-2-yl)aniline. Quantum mechanical calculations have revealed that the fluorine atom significantly alters the electronic distribution across the aromatic ring, creating regions of high electron density that are critical for intermolecular interactions. These findings have been corroborated by experimental studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
In conclusion, 3-fluoro-N-(3-methylbutan-2-yl)aniline, with its unique combination of substituents and exceptional chemical properties, continues to be a subject of intense research interest. Its versatility across multiple domains underscores its potential for contributing to groundbreaking advancements in science and technology.
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